molecular formula C19H19N5O4S B2504871 methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 784186-87-4

methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2504871
CAS No.: 784186-87-4
M. Wt: 413.45
InChI Key: RFQFIBHXNGZLOE-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate: is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoate ester

Properties

IUPAC Name

methyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-27-15-9-5-12(6-10-15)17-22-23-19(24(17)20)29-11-16(25)21-14-7-3-13(4-8-14)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQFIBHXNGZLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these steps include sodium borohydride for reduction reactions and various catalysts for facilitating the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole ring or the methoxyphenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring or the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its triazole ring is a common motif in many biologically active compounds, including antifungal and antibacterial agents .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group can also contribute to the compound’s overall activity by enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules such as:

Uniqueness

What sets methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly useful in applications requiring specific reactivity or binding characteristics.

Biological Activity

Methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C19H22N6O3S2C_{19}H_{22}N_{6}O_{3}S_{2}

With a molecular weight of approximately 422.54 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

  • Antimicrobial Activity :
    Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess these properties .
  • Anticancer Potential :
    The compound's structural components suggest potential efficacy against cancer cells. Triazole derivatives have been evaluated in vitro for their cytotoxic effects on human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). Some related compounds have shown IC50 values indicating potent anticancer activity .
  • Enzyme Inhibition :
    Inhibition of metabolic enzymes is a significant mechanism through which many pharmacologically active compounds exert their effects. The compound may inhibit enzymes like acetylcholinesterase (AChE), which is implicated in neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibition of bacterial growth
AnticancerIC50 values indicating potent activity
Enzyme InhibitionPotential AChE inhibition

Detailed Findings

  • Antimicrobial Studies :
    A study involving similar triazole compounds indicated effective inhibition against Staphylococcus aureus and Candida albicans using disk diffusion methods. These results highlight the potential of this compound as a candidate for further antimicrobial development .
  • Anticancer Activity :
    In vitro tests on related triazole derivatives revealed significant cytotoxicity against various human cancer cell lines. For instance, one study reported an IC50 value of 4.363 μM for a closely related compound compared to doxorubicin . This suggests that this compound could be similarly effective.
  • Mechanism of Action :
    Molecular docking studies have indicated that these compounds may act through the inhibition of key enzymes involved in cancer progression and metabolic pathways . The presence of the triazole ring is crucial for its interaction with biological targets.

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